molecular formula C12H10BrCl B14448567 2-(Bromomethyl)-1-(chloromethyl)naphthalene CAS No. 72953-44-7

2-(Bromomethyl)-1-(chloromethyl)naphthalene

Cat. No.: B14448567
CAS No.: 72953-44-7
M. Wt: 269.56 g/mol
InChI Key: VJIHVHUBVNZDRN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(chloromethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of bromomethyl and chloromethyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-(chloromethyl)naphthalene typically involves the bromination and chlorination of naphthalene derivatives. One common method is the bromination of 1-(chloromethyl)naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(chloromethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized products.

    Reduction Reactions: Reduction of the bromomethyl and chloromethyl groups can lead to the formation of naphthalene derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of naphthalene.

    Oxidation Reactions: Major products are naphthoquinones and other oxidized naphthalene derivatives.

    Reduction Reactions: Reduced products include naphthalene derivatives with hydroxyl or alkyl groups.

Scientific Research Applications

2-(Bromomethyl)-1-(chloromethyl)naphthalene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

    Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.

    Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-(chloromethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl and chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions often involve the formation of intermediates such as carbocations or radicals, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-2-(chloromethyl)naphthalene
  • 2-(Bromomethyl)-1-(iodomethyl)naphthalene
  • 1-(Bromomethyl)-2-(iodomethyl)naphthalene

Uniqueness

2-(Bromomethyl)-1-(chloromethyl)naphthalene is unique due to the specific positioning of the bromomethyl and chloromethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound for targeted synthetic applications.

Properties

CAS No.

72953-44-7

Molecular Formula

C12H10BrCl

Molecular Weight

269.56 g/mol

IUPAC Name

2-(bromomethyl)-1-(chloromethyl)naphthalene

InChI

InChI=1S/C12H10BrCl/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2

InChI Key

VJIHVHUBVNZDRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CCl)CBr

Origin of Product

United States

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